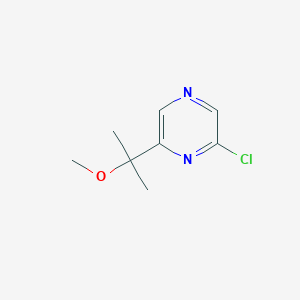
5-(1-Tert-butoxycarbonylpiperidin-4-yloxy)-4-chloro-7-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline moiety linked to a piperidine ring via an ether bond. The tert-butyl group attached to the piperidine ring adds to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a series of reactions, including cyclization and chlorination.
Ether Formation: The quinazoline core is then reacted with a piperidine derivative to form the ether linkage.
Introduction of the Tert-butyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinazoline ring can be oxidized to form a quinone derivative.
Reduction: The quinazoline ring can be reduced to form a dihydroquinazoline derivative.
Substitution: The chloro group on the quinazoline ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butyl 4-(chloromethyl)benzoate
- Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[(4-chloro-7-methoxyquinazolin-5-yl)oxy]piperidine-1-carboxylate is unique due to its specific quinazoline structure and the presence of both chloro and methoxy groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
379228-60-1 |
|---|---|
Molekularformel |
C19H24ClN3O4 |
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
tert-butyl 4-(4-chloro-7-methoxyquinazolin-5-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C19H24ClN3O4/c1-19(2,3)27-18(24)23-7-5-12(6-8-23)26-15-10-13(25-4)9-14-16(15)17(20)22-11-21-14/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
CIMPECFPYGMDKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC3=C2C(=NC=N3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)





![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)



![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)

